Methyl 9-oxooctadecanoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 9-oxooctadecanoate can be achieved through several methods, including the epoxidation of oleic acid derivatives and subsequent ring-opening reactions. For instance, Doll, Bantchev, and Murray (2013) describe the transformation of methyl oleate into long-chain keto and diketo derivatives via an epoxide route, highlighting the role of bismuth(III) trifluoromethanesulfonate as a catalyst in forming Methyl 9(10)-oxooctadecanoate through ring-opening reactions of epoxidized methyl oleate (Doll, K., Bantchev, G. B., & Murray, R., 2013).
Molecular Structure Analysis
The molecular structure of Methyl 9-oxooctadecanoate is characterized by its specific oxygen incorporation into the molecular framework, as demonstrated in studies such as the one by Knoche (1971), which explored the synthesis and structural analysis ofcis-9,10-epoxyoctadecanoic acid derivatives (Knoche, H., 1971).
Chemical Reactions and Properties
Methyl 9-oxooctadecanoate undergoes various chemical reactions, including autoxidation and the formation of specific oxidation products, as noted in the study of methyl 9,12-epoxyoctadeca-9,11-dienoate autoxidation products by Sehat et al. (1998). This study provides insight into the compound's reactivity and stability under oxidative conditions (Sehat, N., et al., 1998).
Physical Properties Analysis
The physical properties of Methyl 9-oxooctadecanoate, such as melting points and solubility, are critical for its application in various industrial processes. The complete series of methyl epoxyoctadecanoates, including Methyl 9-oxooctadecanoate, has been synthesized and analyzed for their physical properties, offering a comprehensive view of their behavior in different conditions (Gunstone, F., & Jacobsberg, F. R., 1972).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and stability under different conditions, are pivotal for understanding the applications and handling of Methyl 9-oxooctadecanoate. The work by Bogaert et al. (1997), which developed a method for the hydrogenation of methyl 9-(hydroxyimino)octadecanoate to its amino derivatives, highlights the chemical versatility and potential transformations of Methyl 9-oxooctadecanoate derivatives (Bogaert, P., et al., 1997).
Scientific Research Applications
Synthesis and Characterization of Oxathiolanes :
- Oxathiolanes were prepared from the condensation of oxo fatty acids, including 9-oxooctadecanoic acid, with β-mercaptoethanol using BF3etherate as a catalyst. This process yielded compounds like 9-(ethylene oxathiolane) octadecanoic acid, demonstrating the potential for creating novel organic compounds (Ahmad, Khan, Nasirullah, & Osman, 1986).
Catalyzed Ring-Opening Reaction to Form Keto and Diketo Derivatives :
- Bismuth(III) trifluoromethanesulfonate was used to transform methyl oleate into long-chain keto and diketo derivatives through an epoxide route. This included producing methyl 9(10)-oxooctadecanoate and methyl 9,10-dioxooctadecanoate, highlighting potential applications in lubricity additives and in industries like paint and linoleum production (Doll, Bantchev, & Murray, 2013).
Oxymercuration-demercuration of Hydroxy Acetylenic Acids :
- This study involved the oxymercuration-demercuration of compounds to produce derivatives like 9-hydroxy-12-oxooctadecanoate, starting from compounds such as methyl 9-hydroxyoctadec-12-ynoate. This process yielded about 80% yields and demonstrates the versatility of these compounds in organic synthesis (Ahmed, Ahmad, Ahmad, & Osman, 1984).
Transformation Products in Poly(vinyl chloride) Heat Stabilization :
- The study used methyl 9,10-epoxyoctadecanoate to investigate its role in stabilizing poly(vinyl chloride) (PVC). The transformation product identified was methyl 9,10-chlorohydroxyoctadecanoate, which has implications for understanding PVC processing and stability (Gilbert & Startin, 1980).
properties
IUPAC Name |
methyl 9-oxooctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUFZSSGONRIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-oxooctadecanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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